GW-870086

Description

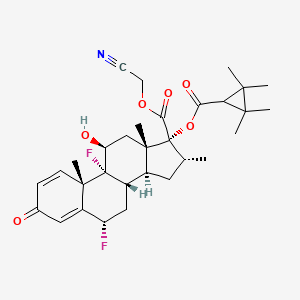

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyanomethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3-tetramethylcyclopropanecarbonyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39F2NO6/c1-16-12-18-19-14-21(32)20-13-17(35)8-9-28(20,6)30(19,33)22(36)15-29(18,7)31(16,25(38)39-11-10-34)40-24(37)23-26(2,3)27(23,4)5/h8-9,13,16,18-19,21-23,36H,11-12,14-15H2,1-7H3/t16-,18+,19+,21+,22+,28+,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBKGTSFJSEIEM-NSHBDUGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827319-43-7 | |

| Record name | GW-870086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827319437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-870086 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW-870086 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O891A2A3ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Core Mechanism of GW-870086: A Selective Glucocorticoid Receptor Agonist

For Immediate Release

A comprehensive technical guide on the mechanism of action of GW-870086, a potent, next-generation anti-inflammatory agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

This compound is a selective glucocorticoid receptor (GR) agonist with a unique pharmacological profile that distinguishes it from classical glucocorticoids.[1][2] Its mechanism of action is characterized by a potent anti-inflammatory effect, primarily driven by the transrepression of pro-inflammatory signaling pathways, while having minimal impact on the transactivation of certain glucocorticoid-responsive genes. This selective activity suggests the potential for a therapeutic agent with a reduced side-effect profile compared to conventional corticosteroids.

Core Mechanism: Selective Glucocorticoid Receptor Modulation

This compound exerts its anti-inflammatory effects through its high-affinity binding to the glucocorticoid receptor.[3][4][5] Unlike traditional glucocorticoids, this compound demonstrates a preference for inhibiting gene expression mediated by inflammatory transcription factors, a process known as transrepression, over the activation of genes through glucocorticoid response elements (GREs), known as transactivation.

The primary mechanism of its anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a cornerstone of the inflammatory response.[3][5] In cellular assays, this compound has been shown to be a highly potent inhibitor of NF-κB activity.[3][4][5] Conversely, its effect on GRE-mediated gene transactivation, as measured by the Mouse Mammary Tumor Virus (MMTV) reporter gene assay, is significantly attenuated and can even be antagonistic to the effects of other glucocorticoids like dexamethasone.[1][2] This dissociation between transrepression and transactivation is a key feature of this compound's unique profile.

Quantitative Analysis of In Vitro Activity

The potency of this compound has been quantified in various in vitro models, demonstrating its significant anti-inflammatory capabilities. The following tables summarize the key quantitative data available for this compound.

| Assay | Cell Line | Stimulus | Parameter | Value | Reference |

| NF-κB Inhibition | A549 (human lung carcinoma) | TNF-α | pIC50 | 10.1 | [3][4][5] |

| IL-6 Release Inhibition | A549 (human lung carcinoma) | TNF-α | pIC50 | 9.6 | [2][3][5] |

| IL-6 Release Inhibition | MG63 (human osteosarcoma) | IL-1 | pIC50 | 10.2 | [2][3][5] |

Signaling Pathway and Dissociated Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its preferential activity towards transrepression over transactivation.

In Vivo Anti-Inflammatory Efficacy

This compound has demonstrated significant anti-inflammatory effects in preclinical animal models, with efficacy comparable to the potent corticosteroid fluticasone propionate (FP).

| Animal Model | Species | Treatment | Dose | Outcome | Reference |

| Irritant-induced Contact Dermatitis | Mouse | This compound | 30 µ g/animal | Comparable reduction in ear swelling to FP | [1][2] |

| Ovalbumin-induced Allergic Inflammation | Mouse | This compound | 30 and 100 µ g/animal/day | Comparable inhibition of bronchoconstriction and eosinophil influx to FP | [1][2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

NF-κB Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activity of NF-κB.

Protocol:

-

Cell Seeding: A549 cells, stably transfected with a luciferase reporter gene under the control of an NF-κB response element, are seeded into 96-well plates.

-

Compound Incubation: The following day, cells are treated with various concentrations of this compound or vehicle control and incubated.

-

Stimulation: After the pre-incubation period, cells are stimulated with TNF-α to activate the NF-κB pathway.

-

Lysis and Luminescence Measurement: Following stimulation, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to NF-κB transcriptional activity, is measured using a luminometer.

-

Data Analysis: The IC50 value is calculated from the dose-response curve of luminescence inhibition.

MMTV Reporter Gene Assay

This assay assesses the ability of a compound to induce gene transactivation through glucocorticoid response elements (GREs).

Protocol:

-

Cell Transfection and Seeding: A549 cells are co-transfected with an MMTV-luciferase reporter plasmid (containing GREs) and a GR expression vector. Transfected cells are then seeded into 96-well plates.

-

Compound Incubation: Cells are treated with this compound, a reference glucocorticoid (e.g., dexamethasone), or vehicle. To test for antagonism, cells are co-treated with dexamethasone and this compound.

-

Lysis and Luminescence Measurement: After an incubation period, cells are lysed, and luciferase activity is measured.

-

Data Analysis: The level of luminescence indicates the extent of GRE-mediated gene transactivation.

Cytokine Release Assay (IL-6)

This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibition of pro-inflammatory cytokine secretion from cells.

Protocol:

-

Cell Seeding: A549 or MG63 cells are seeded in 96-well plates and grown to confluence.

-

Compound Incubation: Cells are pre-treated with various concentrations of this compound or vehicle.

-

Stimulation: Cells are stimulated with either TNF-α (for A549) or IL-1 (for MG63) to induce IL-6 production and release.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of IL-6 in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The pIC50 value for the inhibition of IL-6 release is determined from the dose-response curve.

In Vivo Models of Inflammation

Irritant-induced Contact Dermatitis:

-

Sensitization: Mice are sensitized by the topical application of an irritant (e.g., oxazolone) to the shaved abdomen.

-

Challenge and Treatment: Several days later, the mice are challenged by applying the irritant to one ear. The contralateral ear serves as a control. This compound or vehicle is applied topically to the challenged ear.

-

Measurement of Inflammation: Ear swelling is measured at various time points after the challenge using a micrometer. The difference in thickness between the challenged and control ears is a measure of the inflammatory response.

Ovalbumin-induced Allergic Inflammation:

-

Sensitization: Mice are sensitized to ovalbumin via intraperitoneal injections.

-

Challenge and Treatment: Sensitized mice are challenged via nebulized ovalbumin. This compound or vehicle is administered, typically via inhalation or intranasally, prior to the challenge.

-

Assessment of Airway Inflammation: Bronchoalveolar lavage (BAL) fluid is collected after the challenge. The total number of inflammatory cells, particularly eosinophils, in the BAL fluid is determined. Airway hyperresponsiveness can also be measured.

Conclusion

This compound represents a significant advancement in the development of selective glucocorticoid receptor agonists. Its potent anti-inflammatory activity, driven by the preferential transrepression of NF-κB signaling, combined with a reduced capacity for GRE-mediated transactivation, positions it as a promising therapeutic candidate with the potential for an improved safety profile over traditional glucocorticoids. The data presented in this guide provide a comprehensive overview of its mechanism of action for researchers and drug development professionals.

References

- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 5. abmole.com [abmole.com]

GW-870086: A Selective Glucocorticoid Receptor Agonist for Targeted Anti-Inflammatory Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

GW-870086 is a potent, selective glucocorticoid receptor (GR) agonist that has demonstrated significant anti-inflammatory properties with a potentially improved therapeutic window compared to classical glucocorticoids. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in further exploring the therapeutic potential of this compound.

Introduction

Glucocorticoids are highly effective in treating a wide array of inflammatory diseases. However, their clinical utility is often limited by a range of side effects. The therapeutic actions of glucocorticoids are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon activation, the GR can modulate gene expression through two main pathways: transactivation and transrepression. While transactivation, involving the direct binding of GR dimers to glucocorticoid response elements (GREs), is associated with many of the adverse effects, transrepression, which involves the GR monomer interfering with other transcription factors like NF-κB and AP-1, is thought to be the primary driver of the anti-inflammatory effects.[1][2][3]

Selective glucocorticoid receptor agonists (SEGRAs), such as this compound, are designed to preferentially engage the transrepression pathway, thereby retaining the anti-inflammatory benefits while minimizing the transactivation-associated side effects.[1][2] this compound has shown a unique pharmacological profile, potently repressing inflammatory mediators while having minimal impact on some GRE-mediated gene expression.[4][5]

Chemical Properties

| Property | Value | Reference |

| Chemical Name | ANDROSTA-1,4-DIENE-17-CARBOXYLIC ACID, 6,9-DIFLUORO-11-HYDROXY-16-METHYL-3-OXO-17-(((2,2,3,3-TETRAMETHYLCYCLOPROPYL)CARBONYL)OXY)-, CYANOMETHYL ESTER, (6.ALPHA.,11.BETA.,16.ALPHA.,17.ALPHA.)- | [6] |

| Molecular Formula | C31H39F2NO6 | [7][8] |

| Molecular Weight | 559.64 g/mol | [7][8] |

| CAS Number | 827319-43-7 | [7][8] |

Mechanism of Action

This compound is a potent agonist of the glucocorticoid receptor.[7][8] Its selectivity is characterized by its ability to strongly inhibit the NF-κB signaling pathway, a key driver of inflammation, while having little to no effect on the Mouse Mammary Tumor Virus (MMTV) promoter, a classic reporter of GRE-mediated transactivation.[4][5][7][8] This dissociation between transrepression and transactivation is the hallmark of a SEGRA.

The proposed signaling pathway for this compound, in contrast to classical glucocorticoids, is depicted below:

Figure 1: Simplified signaling pathway of this compound versus classical glucocorticoids.

In Vitro Efficacy

A summary of the in vitro activity of this compound is presented in the table below.

| Assay | Cell Line | Parameter | Value | Reference |

| NF-κB Inhibition | A549 (human lung carcinoma) | pIC50 | 10.1 | [7][8] |

| MMTV Reporter Gene Assay | A549 | Activity | No effect | [7][8] |

| IL-6 Release (TNF-α induced) | A549 | pIC50 | 9.6 | [7][8] |

| IL-6 Release (IL-1β induced) | MG63 (human osteosarcoma) | pIC50 | 10.2 | [7][8] |

| Fibronectin Secretion | Trabecular Meshwork Cells | Effect | Significant increase (at 10-100 nM) | [7][8] |

| Myocilin Secretion | Trabecular Meshwork Cells | Effect | No effect | [7][8] |

| MMP2 Secretion | Trabecular Meshwork Cells | Effect | No effect | [7][8] |

In Vivo Efficacy

This compound has demonstrated comparable anti-inflammatory efficacy to the potent corticosteroid fluticasone propionate (FP) in murine models of skin and lung inflammation.

| Model | Species | Key Findings | Reference |

| Irritant-induced contact dermatitis | Mouse | Comparable anti-inflammatory efficacy to fluticasone propionate. | [4] |

| Ovalbumin-induced allergic inflammation | Mouse | Comparable anti-inflammatory efficacy to fluticasone propionate. | [4] |

Clinical Studies

A randomized, placebo-controlled, two-way crossover study was conducted to assess the efficacy of inhaled this compound (1 mg, once-daily for 28 days) in subjects with mild to moderate asthma (n=36). The study found no significant change from baseline in forced expiratory volume in one second (FEV1) relative to placebo. The authors concluded that this dose of this compound has suboptimal efficacy in this patient population.[9]

Experimental Protocols

NF-κB Reporter Gene Assay

This protocol describes a general method for assessing the inhibition of NF-κB activity in A549 cells using a luciferase reporter gene.

Figure 2: Workflow for an NF-κB reporter gene assay.

Materials:

-

A549 cells stably transfected with an NF-κB-driven luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound stock solution.

-

TNF-α stock solution.

-

Luciferase assay reagent.

-

White, opaque 96-well plates.

-

Luminometer.

Procedure:

-

Seed A549-NF-κB-luc cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour.

-

Add TNF-α to each well to a final concentration known to induce a robust NF-κB response.

-

Incubate the plate for 6 hours at 37°C.

-

Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

-

Plot the luminescence signal against the concentration of this compound and determine the pIC50 value.

IL-6 Release Assay

This protocol outlines a general method for measuring the inhibition of TNF-α-induced IL-6 release from A549 cells.

Materials:

-

A549 cells.

-

Cell culture medium.

-

This compound stock solution.

-

TNF-α stock solution.

-

Human IL-6 ELISA kit.

-

96-well cell culture plates.

-

ELISA plate reader.

Procedure:

-

Seed A549 cells into a 96-well plate and grow to confluency.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium with the this compound dilutions and incubate for 1 hour.

-

Add TNF-α to each well to a final concentration that induces significant IL-6 production.

-

Incubate for 24 hours at 37°C.

-

Collect the cell culture supernatants.

-

Quantify the amount of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's protocol.

-

Calculate the percentage inhibition of IL-6 release for each concentration of this compound and determine the pIC50.

Murine Model of Irritant-Induced Contact Dermatitis

This protocol provides a general framework for inducing and assessing contact dermatitis in mice.

Materials:

-

Mice (e.g., BALB/c).

-

Irritant (e.g., croton oil or phorbol ester).

-

This compound formulation for topical application.

-

Vehicle control.

-

Positive control (e.g., a known topical corticosteroid).

-

Caliper for measuring ear thickness.

Procedure:

-

Apply a standardized amount of the irritant to the ears of the mice.

-

At a specified time after irritant application, topically apply this compound, vehicle, or positive control to the inflamed ears.

-

Measure ear thickness at various time points after treatment using a caliper to assess the degree of swelling and inflammation.

-

Compare the reduction in ear swelling between the different treatment groups to evaluate the anti-inflammatory efficacy of this compound.

Selectivity Profile

This compound exhibits high selectivity for the glucocorticoid receptor. It has been shown to have little or no activity at the estrogen, progesterone, mineralocorticoid, or androgen receptors.[7][8]

Conclusion

This compound is a selective glucocorticoid receptor agonist with potent anti-inflammatory effects demonstrated in a range of in vitro and in vivo models. Its unique pharmacological profile, characterized by a dissociation of transrepression and transactivation activities, suggests the potential for an improved safety profile compared to traditional glucocorticoids. While a clinical trial in asthma did not show efficacy at the dose tested, the preclinical data strongly support its anti-inflammatory potential, warranting further investigation for other inflammatory conditions, particularly those where topical administration is feasible. The detailed data and protocols provided in this guide serve as a valuable resource for the continued exploration of this compound and the broader field of SEGRA development.

References

- 1. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]

- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Glucocorticoids Preferentially Influence Expression of Nucleoskeletal Actin Network and Cell Adhesive Proteins in Human Trabecular Meshwork Cells [frontiersin.org]

- 4. Topical glucocorticoids and suppression of contact sensitivity. A mouse bioassay of anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of glucocorticoid in mice of asthma induced by ovalbumin sensitisation and RSV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Repeated application of glucocorticoids exacerbate pruritus via inhibition of prostaglandin D2 production of mast cells in a murine model of allergic contact dermatitis. | Semantic Scholar [semanticscholar.org]

Investigating the Anti-Inflammatory Properties of GW-870086: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW-870086 is a potent, selective glucocorticoid receptor agonist with a unique pharmacological profile that distinguishes it from classical glucocorticoids. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway and experimental workflow diagrams. The data presented herein supports the potential of this compound as a novel anti-inflammatory agent with a potentially improved safety profile.

Introduction

Glucocorticoids are a cornerstone in the treatment of a wide range of inflammatory diseases. However, their clinical utility is often limited by a spectrum of side effects. Advances in understanding the molecular mechanisms of glucocorticoid action have paved the way for the discovery of novel anti-inflammatory molecules with a reduced side-effect liability. This compound has emerged as one such promising compound. It is a potent anti-inflammatory agent that appears to selectively regulate a subset of genes that are normally affected by classical glucocorticoids, suggesting a differentiated and potentially safer therapeutic profile.[1] This document aims to consolidate the existing preclinical data on the anti-inflammatory properties of this compound.

Quantitative Efficacy Data

The anti-inflammatory potency of this compound has been quantified in various in vitro cellular systems. The following table summarizes the key efficacy data points.

| Assay Type | Cell Line | Stimulus | Parameter Measured | Value | Reference |

| NF-κB Reporter Gene Assay | A549 (human lung carcinoma) | - | pIC50 | 10.1 | [2][3][4] |

| NF-κB Transcriptional Activity | A549 (human lung carcinoma) | TNF-α | IC50 | 0.08 nM | [5] |

| IL-6 Release | A549 (human lung carcinoma) | TNF-α | pIC50 | 9.6 | [2][4] |

| IL-6 Release | MG63 (human osteosarcoma) | IL-1β | pIC50 | 10.2 | [2][4] |

| IL-8 Secretion | 16HBE (human bronchial epithelial) | TNF-α | Concentration-dependent inhibition | - | [5] |

Mechanism of Action: Signaling Pathway

This compound exerts its anti-inflammatory effects primarily through the modulation of the glucocorticoid receptor (GR) and subsequent inhibition of the NF-κB signaling pathway. Upon binding to the cytosolic GR, this compound induces a conformational change in the receptor, leading to its translocation into the nucleus. In the nucleus, the activated GR complex can interfere with the transcriptional activity of NF-κB, a key regulator of pro-inflammatory gene expression. This leads to a reduction in the expression of inflammatory mediators such as cytokines and chemokines.

Mechanism of Action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro Assays

This assay quantitatively measures the inhibition of NF-κB transcriptional activity.

-

Cell Culture: A549 cells are cultured in appropriate media until they reach 80-90% confluency.

-

Transfection: Cells are transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A control plasmid, such as one containing the Renilla luciferase gene, is co-transfected for normalization.

-

Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.

-

Stimulation: Cells are then stimulated with a pro-inflammatory agent like TNF-α to activate the NF-κB pathway.

-

Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-8 hours), cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The percentage of inhibition is determined relative to the stimulated control, and the pIC50 value is calculated.

This assay measures the concentration of specific cytokines released into the cell culture medium.

-

Cell Seeding: A549 or MG63 cells are seeded in multi-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with different concentrations of this compound for 1 hour.

-

Stimulation: Following pre-treatment, cells are stimulated with TNF-α or IL-1β to induce cytokine production.

-

Supernatant Collection: After 24 hours of incubation, the cell culture supernatant is collected.

-

ELISA: The concentration of the cytokine of interest (e.g., IL-6 or IL-8) in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: A standard curve is generated, and the cytokine concentrations in the samples are determined. The pIC50 value for the inhibition of cytokine release is then calculated.

In Vivo Models

This model assesses the topical anti-inflammatory activity of a compound.

-

Animal Sensitization: Mice are sensitized by applying a small volume of an irritant, such as oxazolone, to a shaved area of the abdomen.

-

Challenge: Several days later, a lower concentration of the same irritant is applied to the ear to elicit an inflammatory response.

-

Treatment: this compound or a vehicle control is applied topically to the ear at specified time points before and/or after the challenge.

-

Measurement of Inflammation: Ear swelling is measured at various time points after the challenge using a caliper.

-

Data Analysis: The percentage reduction in ear swelling in the this compound-treated group is calculated relative to the vehicle-treated group.

This model is used to evaluate the efficacy of a compound in an allergic asthma-like condition.

-

Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in alum.

-

Challenge: Subsequently, the mice are challenged with aerosolized OVA to induce an allergic inflammatory response in the lungs.

-

Treatment: this compound is administered to the mice, typically via inhalation or another relevant route, prior to the OVA challenge.

-

Bronchoalveolar Lavage (BAL): At a specific time point after the final challenge, the mice are euthanized, and a bronchoalveolar lavage is performed to collect cells from the airways.

-

Cell Counting and Differentiation: The total number of inflammatory cells (e.g., eosinophils) in the BAL fluid is counted, and differential cell counts are performed.

-

Data Analysis: The reduction in the number of inflammatory cells in the BAL fluid of the this compound-treated group is compared to the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical investigation of a novel anti-inflammatory compound like this compound.

Preclinical Workflow for this compound.

Conclusion

This compound is a potent anti-inflammatory compound with a distinct mechanism of action that differentiates it from traditional glucocorticoids.[1] Its ability to selectively modulate gene expression while effectively suppressing key inflammatory pathways, such as NF-κB signaling, highlights its potential as a therapeutic agent with an improved benefit-risk profile. The in vitro and in vivo data summarized in this guide provide a solid foundation for further investigation and clinical development of this compound for the treatment of inflammatory diseases. Clinical trials have been conducted to evaluate its safety and efficacy in conditions such as mild asthma and its potential for skin thinning, further underscoring its progression towards potential clinical use.[6][7]

References

- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | Glucocorticoid Receptor | TargetMol [targetmol.com]

- 4. abmole.com [abmole.com]

- 5. caymanchem.com [caymanchem.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

GW-870086: A Comprehensive Technical Guide to its Effects on Gene Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-870086 is a novel anti-inflammatory steroid demonstrating a unique pharmacological profile that distinguishes it from classical glucocorticoids. This document provides an in-depth technical overview of the effects of this compound on gene expression and its underlying regulatory mechanisms. The information presented herein is compiled from key studies to assist researchers and professionals in the field of drug development in understanding the distinct properties of this compound.

Core Mechanism of Action

This compound exerts its effects primarily through the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of a wide array of genes.[1][2] Upon binding to its ligand, the GR translocates from the cytoplasm to the nucleus, where it can either enhance or suppress gene transcription.[3][4] This regulation occurs through two principal mechanisms:

-

Transactivation: The GR dimerizes and binds directly to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of coactivators and an increase in transcription. This mechanism is often associated with some of the metabolic side effects of glucocorticoids.

-

Transrepression: The GR monomer interacts with other transcription factors, such as NF-κB and AP-1, inhibiting their activity and thereby downregulating the expression of pro-inflammatory genes.[5] This is considered the primary mechanism for the anti-inflammatory effects of glucocorticoids.

This compound is characterized as a dissociated steroid, meaning it preferentially mediates transrepression over transactivation.[1] This selective activity suggests a potential for a reduced side-effect profile compared to traditional glucocorticoids.

Quantitative Analysis of Gene Expression

The differential effects of this compound on gene expression have been quantified in human lung epithelial A549 cells. The following tables summarize the dose-dependent effects of this compound on the expression of key glucocorticoid-responsive genes in comparison to the classical glucocorticoid, dexamethasone.

Table 1: Effect of this compound and Dexamethasone on TNF-α-induced Gene Expression (Transrepression)

| Gene Target | Compound | Concentration (M) | Fold Change in mRNA Expression (relative to TNF-α alone) |

| PTGS2 (COX-2) | Dexamethasone | 10⁻¹⁰ | ~0.8 |

| 10⁻⁹ | ~0.4 | ||

| 10⁻⁸ | ~0.2 | ||

| 10⁻⁷ | ~0.1 | ||

| 10⁻⁶ | ~0.1 | ||

| This compound | 10⁻¹⁰ | ~0.9 | |

| 10⁻⁹ | ~0.5 | ||

| 10⁻⁸ | ~0.2 | ||

| 10⁻⁷ | ~0.1 | ||

| 10⁻⁶ | ~0.1 | ||

| LTB | Dexamethasone | 10⁻¹⁰ | ~0.9 |

| 10⁻⁹ | ~0.6 | ||

| 10⁻⁸ | ~0.3 | ||

| 10⁻⁷ | ~0.2 | ||

| 10⁻⁶ | ~0.2 | ||

| This compound | 10⁻¹⁰ | ~1.0 | |

| 10⁻⁹ | ~0.8 | ||

| 10⁻⁸ | ~0.4 | ||

| 10⁻⁷ | ~0.2 | ||

| 10⁻⁶ | ~0.2 |

Data in this table is an approximate representation derived from graphical data presented in the source publication.[1]

Table 2: Effect of this compound and Dexamethasone on Glucocorticoid-induced Gene Expression (Transactivation)

| Gene Target | Compound | Concentration (M) | Fold Change in mRNA Expression (relative to untreated) |

| SGK1 | Dexamethasone | 10⁻¹⁰ | ~1.5 |

| 10⁻⁹ | ~3.0 | ||

| 10⁻⁸ | ~5.0 | ||

| 10⁻⁷ | ~6.0 | ||

| 10⁻⁶ | ~6.5 | ||

| This compound | 10⁻¹⁰ | ~1.0 | |

| 10⁻⁹ | ~1.2 | ||

| 10⁻⁸ | ~1.5 | ||

| 10⁻⁷ | ~2.0 | ||

| 10⁻⁶ | ~2.5 |

Data in this table is an approximate representation derived from graphical data presented in the source publication.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effect on gene expression.

Cell Culture and Treatment

-

Cell Line: Human lung epithelial cells (A549) were utilized for in vitro experiments.

-

Culture Conditions: Cells were maintained in an appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: For gene expression analysis, A549 cells were treated with varying concentrations of this compound or dexamethasone for 1 hour prior to stimulation.

-

Inflammatory Stimulus: To induce the expression of inflammatory genes, cells were stimulated with 1 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) for 5 hours.[1]

Quantitative Real-Time PCR (Q-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA was isolated from the treated A549 cells using a suitable RNA purification kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the extracted RNA using a reverse transcription kit with random primers or oligo(dT) primers.

-

Q-PCR Reaction: The Q-PCR was performed using a standard thermal cycler. The reaction mixture contained cDNA template, forward and reverse primers for the target genes (e.g., PTGS2, LTB, SGK1) and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green or TaqMan master mix.

-

Thermal Cycling Conditions: A typical Q-PCR protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative quantification of gene expression was determined using the comparative Ct (ΔΔCt) method. The expression levels of the target genes were normalized to the expression of the housekeeping gene and expressed as a fold change relative to the control group.[1]

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Design

To visually elucidate the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

References

- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of GW-870086

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW-870086 is a potent, topical anti-inflammatory steroid developed as a selective glucocorticoid receptor (GR) agonist.[1][2][3] It was rationally designed to dissociate the anti-inflammatory effects (transrepression) of glucocorticoids from their potential metabolic and endocrine side effects, which are often linked to the transactivation of gene expression.[1][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, preclinical pharmacology, and clinical development of this compound, intended for professionals in the field of drug discovery and development.

Discovery and Synthesis

The discovery of this compound stemmed from a research program aimed at modifying the 17α position of the steroid nucleus to generate molecules with a novel pharmacological profile that retains potent anti-inflammatory activity.[1][3] this compound is structurally a cyano- and isopropyl-substituted derivative of the well-established synthetic corticosteroid, fluticasone propionate.

While a detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed, the general synthetic strategies for analogous fluticasone propionate derivatives provide a likely pathway. This typically involves the oxidative cleavage of 21-hydroxypregnan-20-ones to yield 17α-hydroxyandrostane-17β-carboxylic acid intermediates. These intermediates then undergo acylation at the 17α position. The synthesis of carbothioates, a key feature of fluticasone and its analogues, can be achieved through the reaction of the 17β-carboxylic acids with reagents such as dimethylthiocarbamoyl chloride followed by aminolysis, or via carboxyl activation and subsequent reaction with hydrogen sulfide.

Note: A specific, detailed synthesis protocol for this compound is not available in the peer-reviewed literature or public databases.

Mechanism of Action

This compound functions as a potent agonist of the glucocorticoid receptor.[1][2] Its defining characteristic is the differential regulation of gene expression, favoring the transrepression pathway over the transactivation pathway.

Signaling Pathway:

Caption: Proposed signaling pathway of this compound.

This compound demonstrates potent transrepression of pro-inflammatory genes, such as those under the control of the transcription factor NF-κB, with efficacy comparable to conventional glucocorticoids like fluticasone propionate.[1][2] Conversely, it exerts minimal influence on the transactivation of other glucocorticoid-responsive genes, for instance, serum- and glucocorticoid-inducible kinase (SGK).[1] This selective pharmacological profile is hypothesized to translate into a more favorable safety profile by minimizing the side effects associated with broad-spectrum GR activation.

Preclinical Pharmacology

The preclinical assessment of this compound encompassed a variety of in vitro and in vivo studies to delineate its pharmacological characteristics.

In Vitro Activity

The in vitro potency and selectivity of this compound were determined through a series of cell-based assays.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Stimulus | Measured Endpoint | pIC50 / pEC50 |

| NF-κB Reporter Gene Assay | A549 (human lung carcinoma) | TNF-α | Luciferase Activity | 10.1[1][2] |

| IL-6 Release | A549 (human lung carcinoma) | TNF-α | IL-6 Concentration | 9.6[1][2] |

| IL-6 Release | MG63 (human osteosarcoma) | IL-1β | IL-6 Concentration | 10.2[1][2] |

| MMTV Reporter Gene Assay | A549 (human lung carcinoma) | Dexamethasone | Luciferase Activity | No agonistic effect[1][2] |

| Glucocorticoid Receptor Binding | Isolated GR | Fluorescently labeled glucocorticoid | Displacement | 8.2[2] |

In Vivo Efficacy

In murine models of inflammation, this compound exhibited anti-inflammatory efficacy on par with fluticasone propionate.[1]

-

Irritant-Induced Contact Dermatitis: In a mouse model of irritant-induced contact dermatitis, topically applied this compound demonstrated a dose-dependent reduction in inflammation that was comparable to fluticasone propionate.[1]

-

Ovalbumin-Induced Allergic Inflammation: Similarly, in a mouse model of ovalbumin-induced allergic inflammation, this compound showed anti-inflammatory effects equivalent to those of fluticasone propionate.[1]

Pharmacokinetics

Comprehensive preclinical pharmacokinetic data for this compound, including parameters such as Cmax, Tmax, AUC, and half-life, have not been extensively published. However, the high structural similarity to fluticasone propionate suggests a comparable pharmacokinetic profile, which is characterized by properties suitable for topical administration to minimize systemic exposure.[2]

Note: Detailed quantitative preclinical pharmacokinetic data for this compound are not publicly available.

Clinical Development

This compound, under the identifier GW870086X, progressed to clinical evaluation for the treatment of mild-to-moderate asthma.

Phase II Clinical Trial (NCT00945932)

A randomized, placebo-controlled, two-way crossover clinical trial was performed to evaluate the efficacy and safety of inhaled this compound in individuals with mild-to-moderate asthma.[4]

Table 2: Summary of Clinical Trial NCT00945932

| Parameter | Details |

| Trial Identifier | NCT00945932 |

| Phase | II |

| Indication | Mild-to-moderate asthma |

| Intervention | Inhaled this compound (1 mg, once-daily) vs. Placebo |

| Study Design | Randomized, placebo-controlled, two-way crossover |

| Number of Participants | 36 |

| Primary Outcome | Change from baseline in Forced Expiratory Volume in one second (FEV1) |

Results: The trial did not meet its primary endpoint, showing no significant improvement in FEV1 after 28 days of treatment with this compound when compared to placebo.[4] The mean difference in FEV1 on day 28 relative to placebo was -0.077 L (95% Confidence Interval: -0.192, 0.038).[4] Furthermore, no significant differences were noted in secondary endpoints such as peak expiratory flow rate or the use of rescue medication between the treatment and placebo arms.[4] The investigators concluded that a once-daily 1 mg dose of inhaled this compound had suboptimal efficacy in this patient population.[4]

Structure-Activity Relationship (SAR)

The design of this compound is a clear example of SAR-driven drug discovery in the corticosteroid field. For topical steroids like fluticasone and its analogues, the presence of a 17α-ester group is critical for high potency. The 17-carbothioate moiety, in particular, has been shown to confer exceptionally high topical anti-inflammatory activity. A key aspect of the SAR for these compounds is the achievement of a high therapeutic index by designing molecules that are potent at the site of application but are rapidly metabolized to inactive carboxylic acid derivatives upon entering systemic circulation, thus minimizing systemic side effects. The specific 17α-substituents in this compound (cyano and isopropyl groups) were introduced to modulate the interaction with the glucocorticoid receptor in a way that favors the conformational changes leading to transrepression over those required for transactivation.

Experimental Protocols

The following sections detail the methodologies for the principal assays used in the preclinical characterization of this compound.

NF-κB Luciferase Reporter Gene Assay

Caption: A generalized workflow for the NF-κB Luciferase Reporter Gene Assay.

-

Cell Culture and Seeding: A549 cells, which have been stably transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements, are seeded in 96-well plates and cultured overnight.

-

Compound Administration: Cells are pre-incubated with various concentrations of this compound or a vehicle control for 1 hour.

-

NF-κB Activation: The NF-κB signaling pathway is activated by adding a pro-inflammatory stimulus, such as TNF-α, to the cell culture medium.

-

Incubation: The plates are incubated for a further 6 hours to facilitate the transcription and translation of the luciferase reporter gene.

-

Signal Detection: A commercial luciferase assay reagent is added to each well to lyse the cells and provide the necessary substrate for the luminescent reaction. The light output is then measured with a luminometer.

-

Data Analysis: The luminescence data are normalized to controls, and dose-response curves are generated to calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the NF-κB-driven luciferase activity.

Cytokine Release Assay (IL-6)

Caption: A generalized workflow for a cytokine release assay.

-

Cell Culture: A549 cells are cultured in 96-well plates until they reach confluency.

-

Compound Treatment: The confluent cell monolayers are pre-treated with varying concentrations of this compound for 1 hour.

-

Induction of Cytokine Release: Cells are stimulated with a pro-inflammatory cytokine, such as TNF-α or IL-1β, to induce the synthesis and secretion of IL-6.

-

Incubation: The cells are incubated for 24 hours to allow for the accumulation of secreted IL-6 in the culture medium.

-

Sample Collection: The cell culture supernatant is carefully collected from each well.

-

Quantification: The concentration of IL-6 in the collected supernatants is determined using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of IL-6 release is calculated for each concentration of this compound relative to the vehicle-treated control, and an IC50 value is determined.

Ovalbumin-Induced Allergic Inflammation in Mice

Caption: A generalized workflow for a murine model of allergic inflammation.

-

Sensitization Phase: Mice are immunologically sensitized to the protein ovalbumin (OVA) by administering intraperitoneal injections of OVA in conjunction with an adjuvant like aluminum hydroxide. This is typically performed on multiple days, for example, on day 0 and day 14.

-

Challenge Phase: Following sensitization, an allergic inflammatory response is elicited in the airways by challenging the mice with OVA, either through direct intranasal instillation or by exposure to an aerosol of OVA solution. The challenge is usually repeated over several consecutive days (e.g., days 21 to 24).

-

Therapeutic Intervention: this compound or a vehicle control is administered to the animals before or during the challenge phase. The route of administration can be topical (e.g., intranasal) or systemic.

-

Evaluation of Efficacy: Twenty-four hours after the final OVA challenge, the extent of airway inflammation is assessed. This involves multiple endpoints, including performing a bronchoalveolar lavage (BAL) to determine the number and type of inflammatory cells (particularly eosinophils) in the airways, histological analysis of lung tissue to visualize inflammatory cell infiltration, and measurement of pro-inflammatory cytokine levels in the BAL fluid.

Conclusion

This compound is a selective glucocorticoid receptor agonist that was developed with the goal of separating the anti-inflammatory effects of glucocorticoids from their side-effect profile. Its design was based on the principle of favoring GR-mediated transrepression over transactivation. While preclinical studies demonstrated potent anti-inflammatory activity comparable to existing topical steroids, the subsequent Phase II clinical trial in patients with mild-to-moderate asthma did not show a significant therapeutic benefit. Despite the outcome of its clinical development for asthma, the scientific journey of this compound has contributed valuable knowledge to the field of selective GR modulation and serves as an important case study in the ongoing effort to develop safer and more effective anti-inflammatory therapies.

References

- 1. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights to Their Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to GW-870086 for Research in Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-870086 is a potent, selective, non-steroidal glucocorticoid receptor (GR) agonist with a unique pharmacological profile, setting it apart from classical glucocorticoids.[1] Developed for the potential treatment of inflammatory diseases, this compound demonstrates a distinct mechanism of action. It effectively separates the transrepression and transactivation pathways of GR signaling. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and development.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the transrepression of pro-inflammatory gene expression.[1] Unlike traditional glucocorticoids, it shows minimal to no transactivation of genes typically associated with metabolic side effects.[1]

Upon entering the cell, this compound binds to the cytoplasmic glucocorticoid receptor (GR). This ligand-receptor complex then translocates to the nucleus. The primary anti-inflammatory mechanism of this compound is the interference with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][3] This is achieved through protein-protein interactions, where the this compound-GR complex binds to NF-κB and AP-1, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, such as those encoding for cytokines like Interleukin-6 (IL-6).[4]

Crucially, this compound does not efficiently induce the homodimerization of the GR, a step that is essential for the receptor to bind to Glucocorticoid Response Elements (GREs) in the promoter regions of genes that are transactivated.[1] This dissociation between transrepression and transactivation is the key to its unique pharmacological profile, offering the potential for potent anti-inflammatory activity with a reduced risk of the side effects commonly associated with glucocorticoid therapy.

Data Presentation

In Vitro Activity

| Assay | Cell Line | Stimulant | Measured Endpoint | This compound pIC50 | Fluticasone Propionate pIC50 | Reference |

| IL-6 Release | A549 | TNF-α | IL-6 concentration | 9.6 | 10.1 | [1] |

| IL-6 Release | MG63 | IL-1β | IL-6 concentration | 10.2 | 10.6 | [1] |

| MMTV Transactivation | A549 | Dexamethasone | Luciferase Activity | Antagonist effect | Agonist effect | [1] |

In Vivo Efficacy

| Animal Model | Species | Readout | This compound Effect | Fluticasone Propionate Effect | Reference |

| Irritant-Induced Contact Dermatitis | Mouse | Ear swelling | Dose-dependent inhibition | Comparable to this compound | [1] |

| Ovalbumin-Induced Allergic Inflammation | Mouse | Airway hyperresponsiveness | Dose-dependent inhibition | Comparable to this compound | [1] |

| Ovalbumin-Induced Allergic Inflammation | Mouse | Inflammatory cell influx | Dose-dependent inhibition | Comparable to this compound | [1] |

Experimental Protocols

Cytokine Release Assay (IL-6)

-

Cell Lines: A549 (human lung carcinoma) or MG63 (human osteosarcoma) cells.

-

Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound or a reference compound (e.g., fluticasone propionate) for 1 hour.

-

Stimulation: Induce inflammation by adding TNF-α (10 ng/mL) to A549 cells or IL-1β (1 ng/mL) to MG63 cells.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant.

-

IL-6 Quantification: Measure the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the pIC50 values by fitting the concentration-response data to a four-parameter logistic equation.

MMTV-Luciferase Reporter Gene Transactivation Assay

-

Cell Line: A549 cells stably transfected with a Mouse Mammary Tumor Virus (MMTV) promoter-luciferase reporter construct.

-

Seeding: Plate the transfected cells in 96-well plates and allow them to adhere.

-

Compound Treatment: Treat the cells with this compound or a known GR agonist (e.g., dexamethasone) at various concentrations.

-

Incubation: Incubate the cells for 24 hours.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent kit.

-

Data Analysis: Express the results as fold induction of luciferase activity relative to vehicle-treated cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Cell Culture and Treatment: Culture A549 cells and treat with this compound and/or an inflammatory stimulus as required for the specific gene of interest.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using gene-specific primers for the target genes (e.g., pro-inflammatory cytokines) and a reference gene (e.g., GAPDH). Use a SYBR Green-based detection method.

-

Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression compared to control conditions.

Murine Model of Irritant-Induced Contact Dermatitis

-

Animals: Use BALB/c mice.

-

Sensitization: On day 0, sensitize the mice by topical application of a hapten (e.g., oxazolone or dinitrofluorobenzene) to a shaved area of the abdomen.

-

Challenge: On day 5, challenge the mice by applying a lower concentration of the same hapten to the ears.

-

Treatment: Apply this compound or vehicle topically to the ears at specified time points before and/or after the challenge.

-

Measurement of Inflammation: Measure the ear thickness using a digital caliper at various time points (e.g., 24, 48, and 72 hours) after the challenge.

-

Data Analysis: Calculate the percentage inhibition of ear swelling for the treated groups compared to the vehicle control group.

Murine Model of Ovalbumin-Induced Allergic Inflammation

-

Animals: Use BALB/c mice.

-

Sensitization: Sensitize the mice by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on days 0 and 14.

-

Challenge: Challenge the mice with aerosolized OVA on consecutive days (e.g., days 21, 22, and 23).

-

Treatment: Administer this compound or vehicle (e.g., intranasally or intratracheally) prior to each OVA challenge.

-

Assessment of Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph 24 hours after the final OVA challenge.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).

-

Histology: Perfuse and fix the lungs for histological analysis to assess airway inflammation and mucus production.

-

Data Analysis: Compare the AHR, inflammatory cell counts, and histological scores between the treated and vehicle control groups.

Mandatory Visualization

References

- 1. Discovery of GW870086: a potent anti-inflammatory steroid with a unique pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]

- 3. The AP-1 pathway; A key regulator of cellular transformation modulated by oncogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of pro- and anti-inflammatory cytokines during inflammation: experimental and clinical findings - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Role of GW-870086

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-870086 is an investigational anti-inflammatory steroid that has demonstrated a unique pharmacological profile with the potential for a differentiated safety profile compared to classical glucocorticoids.[1] This document provides a comprehensive overview of the available scientific data on this compound's role in modulating immune responses, with a focus on its mechanism of action, preclinical efficacy, and potential therapeutic applications.

Mechanism of Action: A Dissociated Steroid

This compound exhibits a distinct mechanism of action that separates it from traditional glucocorticoids like fluticasone propionate (FP). While it effectively represses inflammatory cytokine release, it demonstrates a unique pattern of gene regulation.[1] This suggests that this compound may retain the anti-inflammatory benefits of glucocorticoids while potentially minimizing the side effects associated with broad gene transactivation.

The key mechanistic features of this compound include:

-

Selective Gene Repression: this compound effectively represses the expression of inflammatory genes, such as those encoding cytokines, in a manner comparable to FP.[1]

-

Differential Gene Transactivation: Unlike classical glucocorticoids, this compound has a minimal impact on the expression of some known glucocorticoid target genes. For instance, it strongly affects the expression of PTGS2 but has little effect on SGK.[1]

-

MMTV Reporter Gene Antagonism: In contrast to the agonist activity of dexamethasone, this compound antagonizes the MMTV-driven reporter gene transactivation, further highlighting its dissociated nature.[1]

Below is a diagram illustrating the proposed differential signaling pathway of this compound compared to a classical glucocorticoid.

Caption: Differential signaling of this compound vs. classical glucocorticoids.

Preclinical Efficacy

Preclinical studies have demonstrated the anti-inflammatory efficacy of this compound in various models. The following tables summarize the key findings from a comparative study with fluticasone propionate (FP).

Table 1: In Vitro Anti-inflammatory Activity

| Cell Type | Assay | This compound Effect | Comparator (FP) Effect | Reference |

| Lung Epithelial Cells | Inflammatory Cytokine Release | Similar repression | Similar repression | [1] |

| - | Tight Junction Strengthening | Retained ability | Retained ability | [1] |

| - | Elastase-Mediated Damage Protection | Unable to protect | Able to protect | [1] |

Table 2: In Vivo Anti-inflammatory Activity in Murine Models

| Model | Endpoint | This compound Efficacy | Comparator (FP) Efficacy | Reference |

| Irritant-Induced Contact Dermatitis | Reduction of Inflammation | Comparable | Comparable | [1] |

| Ovalbumin-Induced Allergic Inflammation | Reduction of Inflammation | Comparable | Comparable | [1] |

Experimental Protocols

While detailed, step-by-step protocols for the experiments involving this compound are not publicly available, the following methodologies can be inferred from the key publication[1].

Cellular Assays

-

Cytokine Release Assay:

-

Culture lung epithelial cells to confluence.

-

Pre-treat cells with varying concentrations of this compound or fluticasone propionate for a specified duration.

-

Stimulate the cells with an inflammatory agent (e.g., TNF-α, IL-1β).

-

Collect cell culture supernatants after an appropriate incubation period.

-

Quantify the concentration of relevant inflammatory cytokines (e.g., IL-6, IL-8) using ELISA or a multiplex immunoassay.

-

-

MMTV Reporter Gene Assay:

-

Transfect a suitable cell line with a reporter plasmid containing the MMTV promoter linked to a reporter gene (e.g., luciferase).

-

Treat the transfected cells with dexamethasone in the presence or absence of this compound.

-

Lyse the cells and measure the reporter gene activity (e.g., luciferase activity) to determine the effect of the compounds on gene transactivation.

-

In Vivo Models

-

Murine Model of Irritant-Induced Contact Dermatitis:

-

Apply a topical irritant (e.g., phorbol ester) to the ear of mice.

-

Topically administer this compound or fluticasone propionate to the inflamed area.

-

Measure ear thickness as an indicator of inflammation at various time points after treatment.

-

-

Murine Model of Ovalbumin-Induced Allergic Inflammation:

-

Sensitize mice to ovalbumin via intraperitoneal injection.

-

Challenge the sensitized mice with an aerosolized ovalbumin solution to induce allergic airway inflammation.

-

Administer this compound or fluticasone propionate (e.g., intranasally).

-

Assess airway inflammation by analyzing bronchoalveolar lavage fluid for inflammatory cell counts and cytokine levels.

-

The following diagram outlines a general experimental workflow for evaluating the anti-inflammatory effects of this compound.

Caption: General experimental workflow for this compound evaluation.

Clinical Development

A clinical trial was planned to evaluate the effect of an inhaled formulation of this compound (GW870086X) on allergen challenge in mild asthmatics. The study was designed as a randomized, placebo-controlled, incomplete block, three-way cross-over trial to assess the safety and tolerance of repeat inhaled doses.[2] However, the current status of this trial and any resulting data are not publicly available.

Conclusion and Future Directions

This compound represents a promising development in the field of anti-inflammatory therapeutics. Its unique ability to dissociate the transrepressive and transactivating functions of the glucocorticoid receptor could translate into a safer alternative to conventional steroids.[1] Further research is needed to fully elucidate its pharmacological profile and clinical potential. The completion and publication of clinical trial results are critical next steps in determining the future of this compound in treating inflammatory diseases.

Disclaimer: This document is based on publicly available information as of the date of its creation. The information provided is for research and informational purposes only and does not constitute medical advice.

References

GW-870086: A Technical Overview of a Novel Selective Glucocorticoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

GW-870086 is a potent, selective glucocorticoid receptor (GR) agonist with a unique pharmacological profile, demonstrating significant anti-inflammatory properties. Developed as a potential therapeutic for inflammatory diseases, its mechanism of action is characterized by the selective regulation of a subset of genes typically affected by classical glucocorticoids. This selectivity suggests the potential for a greater separation between its anti-inflammatory effects and the adverse effects commonly associated with broader-acting glucocorticoids.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary in vitro studies of this compound.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line | Stimulant | Measured Effect | pIC50 |

| NF-κB Reporter Gene Assay | A549 (human lung carcinoma) | TNF-α | Inhibition of NF-κB transcriptional activity | 10.1[1] |

| IL-6 Release Assay | A549 (human lung carcinoma) | TNF-α | Inhibition of IL-6 release | 9.6[1] |

| IL-6 Release Assay | MG63 (human osteosarcoma) | IL-1β | Inhibition of IL-6 release | 10.2[1] |

Table 2: Receptor Selectivity and Transactivation Profile

| Assay | Cell Line | Receptor/Reporter | Agonist/Antagonist Activity |

| MMTV Reporter Gene Assay | A549 | Glucocorticoid Receptor | Antagonist to dexamethasone-induced transactivation[2] |

| Various Reporter Assays | - | Estrogen Receptor | Little to no activity[1] |

| Various Reporter Assays | - | Progesterone Receptor | Little to no activity[1] |

| Various Reporter Assays | - | Mineralocorticoid Receptor | Little to no activity[1] |

| Various Reporter Assays | - | Androgen Receptor | Little to no activity[1] |

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects through its action as a selective glucocorticoid receptor agonist. Upon entering the cell, it binds to the glucocorticoid receptor (GR), leading to a conformational change and translocation of the GR-ligand complex into the nucleus. Unlike classical glucocorticoids, which broadly induce gene transactivation via glucocorticoid response elements (GREs), this compound demonstrates a dissociated profile. It potently represses the activity of pro-inflammatory transcription factors like NF-κB (transrepression), thereby downregulating the expression of inflammatory cytokines such as IL-6. However, it shows minimal ability to transactivate GRE-dependent genes, and can even antagonize the transactivating effects of other glucocorticoids like dexamethasone. This selective gene regulation is hypothesized to be the basis for its potentially improved safety profile.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of GW-870086

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-870086 is a novel steroidal anti-inflammatory compound that acts as a selective glucocorticoid receptor (GR) agonist. It has demonstrated potent anti-inflammatory effects by modulating the expression of key inflammatory mediators. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, focusing on its ability to suppress cytokine release and alter gene expression in relevant cell lines.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the activation of the glucocorticoid receptor. Upon binding to GR in the cytoplasm, the complex translocates to the nucleus. There, it can modulate gene expression through two main pathways:

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB), leading to a downregulation of inflammatory gene expression.

-

Transactivation: The GR complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of genes, leading to the increased expression of anti-inflammatory proteins.

This compound has been shown to have a unique pharmacological profile, selectively inhibiting the transcriptional activity of NF-κB while having minimal impact on the expression of other known glucocorticoid-regulated genes.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in various cell-based assays.

| Cell Line | Assay Description | Inducer | Parameter | Value | Reference |

| A549 (human lung carcinoma) | NF-κB Reporter Gene Assay | TNF-α | pIC50 | 10.1 | |

| A549 (human lung carcinoma) | IL-6 Release | TNF-α | pIC50 | 9.6 | |

| MG-63 (human osteosarcoma) | IL-6 Release | IL-1β | pIC50 | 10.2 |

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).

Experimental Protocols

Cell Culture

-

A549 Cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MG-63 Cells: Maintain in Minimum Essential Medium (MEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

Cytokine Release Assay (IL-6)

This protocol describes the measurement of Interleukin-6 (IL-6) release from A549 and MG-63 cells following inflammatory stimulation and treatment with this compound.

Materials:

-

A549 or MG-63 cells

-

Complete cell culture medium

-

This compound

-

Human TNF-α (for A549 cells)

-

Human IL-1β (for MG-63 cells)

-

96-well tissue culture plates

-

Human IL-6 ELISA kit

-

Phosphate Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding: Seed A549 or MG-63 cells in 96-well plates at a density of 2 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

-

Pre-treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound or vehicle control (medium with 0.1% DMSO). Incubate for 1 hour.

-

Inflammatory Stimulation:

-

For A549 cells: Add 10 µL of TNF-α solution to each well to a final concentration of 10 ng/mL.

-

For MG-63 cells: Add 10 µL of IL-1β solution to each well to a final concentration of 1 ng/mL.

-

-

Incubation: Incubate the plates for 18 hours at 37°C.

-

Supernatant Collection: After incubation, centrifuge the plates at 300 x g for 5 minutes. Carefully collect the supernatant from each well for IL-6 measurement.

-

IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-6 release for each concentration of this compound compared to the vehicle-treated, stimulated control. Determine the IC50 value by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Gene Expression Profiling by Microarray

This protocol provides a general workflow for analyzing changes in gene expression in A549 cells treated with this compound.

Materials:

-

A549 cells

-

Complete cell culture medium

-

This compound

-

6-well tissue culture plates

-

RNA extraction kit

-

Spectrophotometer or fluorometer for RNA quantification

-

Agilent Whole Human Genome Microarray Kit (or similar)

-

Microarray hybridization and analysis equipment and software

Procedure:

-

Cell Seeding: Seed A549 cells in 6-well plates at a density of 5 x 10^5 cells/well in 2 mL of complete medium and incubate for 24 hours.

-

Compound Treatment: Treat the cells with this compound at a final concentration of 100 nM or with a vehicle control (0.1% DMSO) for 6 hours.

-

RNA Extraction: After the incubation period, wash the cells with PBS and lyse them directly in the wells. Extract total RNA using a commercially available RNA extraction kit according to the manufacturer's protocol.

-

RNA Quality and Quantity Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess the RNA integrity by gel electrophoresis or using an Agilent Bioanalyzer.

-

Microarray Analysis:

-

Labeling and Hybridization: Synthesize and label cRNA from the total RNA samples. Hybridize the labeled cRNA to a whole human genome microarray according to the manufacturer's instructions.

-

Washing and Scanning: After hybridization, wash the microarrays to remove non-specifically bound probes and scan the arrays to acquire the fluorescence intensity data.

-

-

Data Analysis:

-

Normalization: Normalize the raw microarray data to correct for systematic variations.

-

Differential Gene Expression: Identify genes that are significantly up- or down-regulated in the this compound-treated samples compared to the vehicle controls.

-

Pathway Analysis: Use bioinformatics tools to identify biological pathways and gene ontologies that are significantly enriched in the list of differentially expressed genes.

-

Application Notes and Protocols for GW-870086 in A549 Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW-870086 is a potent and selective glucocorticoid receptor (GR) agonist with significant anti-inflammatory properties. In A549 human lung adenocarcinoma cells, a widely used model for studying lung cancer and respiratory inflammation, this compound demonstrates efficacy in repressing inflammatory responses. These application notes provide detailed protocols for the use of this compound in A549 cell culture, including its mechanism of action, preparation, and experimental applications.

This compound acts by binding to the glucocorticoid receptor, leading to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. This results in the dose-dependent suppression of pro-inflammatory cytokine release, such as IL-6, induced by stimuli like TNF-α.[1][2][3]

Data Presentation

Quantitative data for this compound activity in A549 cells is summarized in the table below.

| Parameter | Cell Line | Assay Condition | Value | Reference |

| pIC50 | A549 | NF-κB reporter gene assay | 10.1 | [1][2][3] |

| pIC50 | A549 | TNF-α induced IL-6 release | 9.6 | [1][2] |

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in A549 cells. This compound, as a glucocorticoid receptor agonist, inhibits the pro-inflammatory NF-κB signaling pathway.

Caption: Mechanism of this compound action in A549 cells.

Experimental Protocols

A549 Cell Culture

A549 cells are adherent human lung carcinoma cells and should be handled under sterile conditions in a laminar flow cabinet.

-

Growth Medium:

-

DMEM (Dulbecco's Modified Eagle Medium) or F-12K Medium

-

10% Fetal Bovine Serum (FBS)

-

1% Penicillin-Streptomycin

-

-

Culture Conditions:

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

-

Subculturing:

-

Grow cells in T-75 flasks to 80-90% confluency.

-

Aspirate the growth medium.

-

Wash the cell monolayer with 5-10 mL of sterile Phosphate Buffered Saline (PBS).

-